2-(4-ethoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide
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Description
2-(4-ethoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide is a useful research compound. Its molecular formula is C21H21NO2S and its molecular weight is 351.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Compounds with structural similarities to 2-(4-ethoxyphenyl)-N-(2-(thiophen-3-yl)benzyl)acetamide have been synthesized and evaluated for their biological activities. For instance, derivatives of acetamide have been designed and synthesized to inhibit protein tyrosine phosphatase 1B (PTP1B), showing potential as antidiabetic agents due to their significant inhibitory activity in both in vitro and in vivo models (Saxena et al., 2009). Similarly, other derivatives have been investigated for their cyclooxygenase (COX) inhibitory activities, where compounds with a methoxyphenyl group demonstrated strong COX-2 inhibition, indicating potential as anti-inflammatory agents (Ertas et al., 2022).
Antimicrobial and Antitumor Applications
Novel acetamide derivatives have also been explored for their antimicrobial properties. Specific compounds synthesized from chloro-3-methylphenoxy acetate showed promising antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Fuloria et al., 2009). Furthermore, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings were synthesized and exhibited considerable anticancer activity against various human tumor cell lines, indicating their potential in cancer therapy (Yurttaş et al., 2015).
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c1-2-24-19-9-7-16(8-10-19)13-21(23)22-14-17-5-3-4-6-20(17)18-11-12-25-15-18/h3-12,15H,2,13-14H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPQHEJJTHWTFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.